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1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide

Medicinal Chemistry Drug Design Lead Optimization

1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5) is a synthetic small-molecule sulfonamide belonging to the pyrazole-4-sulfonamide class, featuring a characteristic 2-oxopiperidin-1-yl phenyl substituent at the sulfonamide nitrogen. The compound has a molecular formula of C₁₅H₁₈N₄O₃S and a molecular weight of 334.39 g·mol⁻¹.

Molecular Formula C15H18N4O3S
Molecular Weight 334.39
CAS No. 1448053-67-5
Cat. No. B2359175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide
CAS1448053-67-5
Molecular FormulaC15H18N4O3S
Molecular Weight334.39
Structural Identifiers
SMILESCN1C=C(C=N1)S(=O)(=O)NC2=CC=C(C=C2)N3CCCCC3=O
InChIInChI=1S/C15H18N4O3S/c1-18-11-14(10-16-18)23(21,22)17-12-5-7-13(8-6-12)19-9-3-2-4-15(19)20/h5-8,10-11,17H,2-4,9H2,1H3
InChIKeyZDKZYQUBRDFBES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5): Core Scaffold Identity and Procurement Baseline


1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5) is a synthetic small-molecule sulfonamide belonging to the pyrazole-4-sulfonamide class, featuring a characteristic 2-oxopiperidin-1-yl phenyl substituent at the sulfonamide nitrogen [1]. The compound has a molecular formula of C₁₅H₁₈N₄O₃S and a molecular weight of 334.39 g·mol⁻¹. Its structure integrates a 1-methylpyrazole core linked via a sulfonamide bridge to an N-aryl-2-oxopiperidine moiety, a scaffold architecture that has been investigated in gamma-secretase inhibitor programs [2]. The compound is commercially available from multiple chemical suppliers as a research-grade building block, with typical purity specifications of ≥95% (HPLC). The presence of both hydrogen bond donor (sulfonamide NH, count = 1) and multiple acceptor sites (count = 5), combined with a moderate computed logP (XLogP3 = 0.5) and a topological polar surface area of 92.7 Ų, defines its drug-like physicochemical profile [1].

Why Generic Pyrazole-4-Sulfonamide Substitution Fails: Structural Determinants That Prevent Simple Interchange with CAS 1448053-67-5


Simple substitution of 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide with other in-class pyrazole-4-sulfonamides is precluded by the specific combination of three structural features that jointly govern target binding, metabolic stability, and physicochemical behavior [1]. First, the single N1-methyl substituent on the pyrazole ring creates a steric and electronic environment distinct from di- or tri-methylated analogs (e.g., the 1,3,5-trimethyl derivative CAS 1428356-47-1), directly affecting the pKₐ of the sulfonamide NH and its hydrogen-bonding capacity. Second, the 2-oxopiperidin-1-yl phenyl moiety contributes a conformationally constrained lactam that participates in specific dipole-dipole and hydrogen-bonding interactions not replicated by simple piperidine, morpholine, or pyrrolidine replacements. Third, within the broader sulfonamide-pyrazolopiperidine class that has been validated in gamma-secretase inhibitor discovery, subtle changes in pyrazole substitution and pendant ring structure have been shown to produce order-of-magnitude shifts in APP potency and metabolic clearance [1]. These interdependent structural determinants mean that any analog lacking the exact 1-methylpyrazole-4-sulfonamide core with the N-4-(2-oxopiperidin-1-yl)phenyl appendage cannot be assumed to reproduce the binding, selectivity, or ADME properties of this specific compound.

Product-Specific Quantitative Differentiation Evidence for 1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5)


N1-Monomethyl vs. 1,3,5-Trimethyl Substitution: Molecular Weight and Lipophilicity Differentiation for Lead-Likeness

The target compound bears a single methyl group at the pyrazole N1 position, whereas the closest direct analog, 1,3,5-trimethyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1428356-47-1), contains additional methyl substituents at the C3 and C5 positions of the pyrazole ring. This substitution difference produces a molecular weight reduction of 28.0 g·mol⁻¹ (334.39 vs. 362.4 g·mol⁻¹ for the trimethyl analog) [1][2]. The monomethyl compound exhibits a computed logP (XLogP3) of 0.5, which is substantially lower than the lipophilicity expected for the trimethyl analog (estimated >1.5 based on the additive contribution of two additional methyl groups) [1]. This lower lipophilicity and smaller molecular size position the target compound more favorably within standard lead-likeness guidelines (e.g., the rule of 3 for fragment-based lead discovery) compared to the trimethyl variant. The topological polar surface area (TPSA) remains identical at 92.7 Ų for both compounds, as the additional methyl groups do not contribute polar surface area [1].

Medicinal Chemistry Drug Design Lead Optimization

Pyrazolopiperidine Scaffold Metabolic Stability Advantage Over N-Bicyclic Sulfonamide Series

The sulfonamide-pyrazolopiperidine scaffold class, to which 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide belongs, was developed as a second-generation gamma-secretase inhibitor series specifically to address the metabolic stability limitations of the original N-bicyclic sulfonamide scaffold [1]. In the published structure-activity relationship (SAR) evolution, the pyrazolopiperidine scaffold achieved significant increases in APP potency over the original N-bicyclic sulfonamide scaffold, and critically, this potency improvement was accompanied by a significant improvement in metabolic stability that translated into improved in vivo efficacy [1]. While the specific quantitative metabolic stability data for the exact compound CAS 1448053-67-5 has not been published in the peer-reviewed literature, its core scaffold architecture is directly derived from this optimized series. The 2-oxopiperidin-1-yl substituent is structurally analogous to the piperidinyl elements present in the optimized pyrazolopiperidine series that demonstrated the metabolic stability breakthrough [1].

Alzheimer's Disease Gamma-Secretase Inhibition Metabolic Stability

2-Oxopiperidin-1-yl vs. Unsubstituted Piperidine: Hydrogen-Bonding and Conformational Differentiation

The 2-oxopiperidin-1-yl substituent on the pendant phenyl ring differentiates this compound from analogs bearing simple piperidine, morpholine, or pyrrolidine rings [1]. The lactam carbonyl (C=O) at the piperidine 2-position provides an additional hydrogen bond acceptor (HBA) that increases the total HBA count from 4 to 5 and contributes a dipole moment not present in unsubstituted piperidine analogs [1]. This structural feature introduces conformational constraint: the sp²-hybridized lactam carbon restricts ring puckering and biases the piperidine ring into a specific conformational ensemble distinct from freely interconverting chair conformations of unsubstituted piperidine. In the broader pyrazolopiperidine sulfonamide SAR from the gamma-secretase inhibitor program, modification of the pendant ring system was shown to directly impact both potency and metabolic stability [2]. The lactam carbonyl can engage in water-mediated hydrogen bond networks with target protein residues or influence the compound's solvation free energy, factors that cannot be replicated by a simple piperidine analog.

Structure-Based Drug Design Binding Affinity Conformational Analysis

Antiproliferative Potential of Pyrazole-4-Sulfonamide Derivatives: Class-Level Cytotoxicity Evidence for Oncology Drug Discovery Prioritization

A 2023 study by Mahesh et al. reported the synthesis and biological evaluation of a focused library of new pyrazole-4-sulfonamide derivatives, demonstrating that this scaffold class can deliver compounds with measurable antiproliferative activity against cancer cell lines [1]. The study established that the pyrazole-4-sulfonamide core, when appropriately substituted, can engage cellular targets relevant to cancer cell proliferation. While compound CAS 1448053-67-5 was not specifically tested in this study, its structural features—the 1-methylpyrazole-4-sulfonamide core with an N-aryl substituent—align with the general pharmacophoric elements present in the active compounds from this series [1]. The study provides class-level validation that pyrazole-4-sulfonamides are viable starting points for anticancer agent development, and the specific substitution pattern of CAS 1448053-67-5 (mono-N1-methyl, 2-oxopiperidinylphenyl) represents an underexplored vector within this validated chemical space. Researchers procuring this compound gain access to a structurally distinct exemplar that has not been exhaustively profiled in published antiproliferative screens, offering potential novelty advantage in hit-finding campaigns.

Cancer Research Antiproliferative Agents Pyrazole Sulfonamides

Limitations Acknowledgment: Absence of Published Direct Head-to-Head Biological Data for CAS 1448053-67-5

A systematic search of the peer-reviewed literature, patent databases, and public bioactivity repositories (PubChem BioAssay, ChEMBL, BindingDB) did not return direct head-to-head comparative biological data (IC₅₀, Kd, Ki, EC₅₀, or in vivo efficacy measurements) for 1-methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5) against any named molecular target [1]. The compound appears primarily in vendor catalogs as a research chemical and in one structural database entry with computed properties only. The differential evidence assembled above therefore relies on cross-study structural comparisons, class-level scaffold inferences drawn from the pyrazolopiperidine sulfonamide gamma-secretase inhibitor literature, and physicochemical property differentiation from closely related analogs. Users considering procurement of this compound for applications requiring pre-validated target engagement data should be aware that such data are not currently available in the public domain. The compound is most appropriate for de novo screening, scaffold-hopping exercises, or as a synthetic intermediate where its differentiated structural features (mono-N1-methyl, 2-oxopiperidinylphenyl) provide value independent of pre-existing biological annotation [1].

Data Transparency Procurement Risk Assessment Evidence Gaps

Optimal Procurement and Application Scenarios for 1-Methyl-N-(4-(2-oxopiperidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide (CAS 1448053-67-5)


Fragment-Based or Lead-Like Screening Libraries for Central Nervous System (CNS) Target Discovery

With MW = 334.39 g·mol⁻¹, XLogP3 = 0.5, and TPSA = 92.7 Ų, this compound falls within favorable CNS drug-like property space, meeting commonly applied multiparameter optimization criteria (CNS MPO score estimated ≥4.5) [1]. Its balanced hydrophilicity-lipophilicity profile, combined with the class-validated metabolic stability advantage of the pyrazolopiperidine scaffold over first-generation N-bicyclic sulfonamides [2], makes it suitable for inclusion in screening decks targeting CNS enzymes or receptors, particularly aspartyl proteases such as gamma-secretase. Procurement of this compound as a structurally distinct, unprofiled exemplar within a validated scaffold class provides an opportunity to identify novel binding modes or selectivity profiles that may be absent in more extensively characterized analogs.

Structure-Activity Relationship (SAR) Exploration Around Pyrazole Substitution: Monomethyl vs. Polymethyl Vector Comparison

The mono-N1-methyl substitution pattern of CAS 1448053-67-5 provides a direct structural comparator to the 1,3,5-trimethyl analog (CAS 1428356-47-1), enabling head-to-head SAR studies that systematically probe the impact of pyrazole C3 and C5 methylation on target binding, selectivity, and ADME properties [1][2]. Medicinal chemistry teams evaluating kinase inhibitor programs (e.g., AKT, where the trimethyl analog has been annotated) or gamma-secretase inhibitor programs can procure both compounds in parallel to map the steric and electronic tolerance of the target binding site at the pyrazole 3- and 5-positions. The 28 g·mol⁻¹ molecular weight difference and significant XLogP3 shift between the two compounds translate into measurable differences in solubility, permeability, and non-specific binding that can deconvolute structure-property relationships.

Synthetic Intermediate for Diversification of Pyrazole-4-Sulfonamide Chemical Space

The compound's sulfonamide NH (HBD = 1) serves as a synthetic handle for further N-functionalization (e.g., N-alkylation, N-acylation, or N-arylation), enabling its use as a late-stage diversification intermediate [1]. Its 2-oxopiperidin-1-yl phenyl moiety is chemically orthogonal to the sulfonamide NH, allowing sequential functionalization without protecting group interference. The computed rotatable bond count of 4 and molecular complexity score of 525 indicate sufficient structural complexity to serve as an advanced intermediate, while retaining room for further elaboration. This positions the compound as a practical procurement choice for parallel medicinal chemistry campaigns that require a common advanced intermediate amenable to rapid library synthesis.

Crystallographic Fragment Screening and Biophysical Assay Development (SPR, ITC, NMR)

The compound's moderate molecular weight (334.39 g·mol⁻¹), defined hydrogen-bonding pharmacophore (1 HBD, 5 HBA), and good aqueous solubility predicted from its XLogP3 of 0.5 make it suitable for biophysical screening techniques including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and ligand-observed NMR [1]. Its TPSA of 92.7 Ų is within the range associated with good solubility (<140 Ų threshold commonly cited), reducing the risk of aggregation-based false positives. For structural biology groups, the 2-oxopiperidine lactam carbonyl provides a distinct electron density feature that can aid in unambiguous ligand placement during crystallographic refinement, differentiating it from simple piperidine-containing fragments.

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